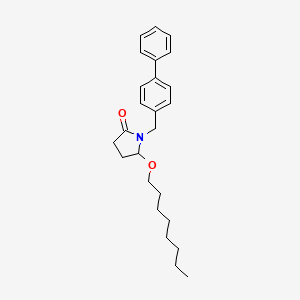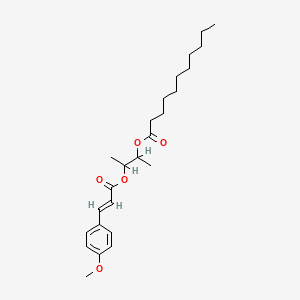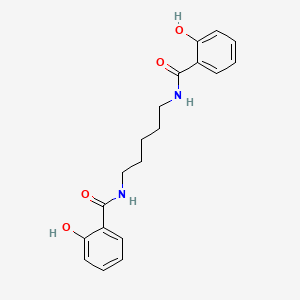
2,4-Dihydro-5-(2-hydroxyphenyl)-4-(2-methylphenyl)-3H-1,2,4-triazole-3-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-二氢-5-(2-羟基苯基)-4-(2-甲基苯基)-3H-1,2,4-三唑-3-硫酮是一种杂环化合物,属于三唑类。三唑类化合物以其多样的生物活性而闻名,并广泛应用于药物化学领域。
准备方法
合成路线与反应条件
2,4-二氢-5-(2-羟基苯基)-4-(2-甲基苯基)-3H-1,2,4-三唑-3-硫酮的合成通常涉及将合适的肼衍生物与二硫化碳和芳香醛进行环化反应。该反应通常在碱性条件下(例如氢氧化钾)回流进行。
工业生产方法
该化合物的工业生产方法可能涉及优化合成路线,以实现大规模生产。这可能包括使用连续流动反应器、高效的纯化技术以及溶剂和试剂的回收,以最大限度地减少浪费。
化学反应分析
反应类型
氧化: 该化合物可以进行氧化反应,可能生成亚砜或砜。
还原: 还原反应可能导致形成相应的硫醇或其他还原形式。
取代: 化合物中的芳香环可以参与亲电或亲核取代反应。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢、间氯过氧苯甲酸 (m-CPBA) 和高锰酸钾。
还原: 可以使用如氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4) 等还原剂。
取代: 可在适当条件下使用卤素、硝化剂或磺化剂等试剂。
主要生成产物
这些反应生成的主要产物取决于所用试剂和条件。例如,氧化可能生成亚砜,而取代反应可以在芳香环上引入各种官能团。
科学研究应用
化学: 作为合成更复杂分子的结构单元。
生物学: 研究其潜在的抗菌、抗真菌和抗癌活性。
医药: 由于其生物活性,具有作为治疗剂的潜在用途。
工业: 可用于开发新材料或作为各种化学反应的催化剂。
作用机制
该化合物的作用机制取决于其具体的应用。在生物学环境中,它可能与特定的酶或受体相互作用,抑制或激活某些途径。确切的分子靶标和途径需要通过实验研究来阐明。
相似化合物的比较
类似化合物
1,2,4-三唑: 具有相似核心结构的母体化合物。
苯并三唑: 另一种具有不同取代基的三唑衍生物。
噻二唑: 一种含有硫和氮原子的相关杂环化合物。
独特性
2,4-二氢-5-(2-羟基苯基)-4-(2-甲基苯基)-3H-1,2,4-三唑-3-硫酮的独特性在于其特殊的取代模式,与其他三唑衍生物相比,该模式可以赋予其独特的化学和生物特性。
属性
CAS 编号 |
81518-28-7 |
|---|---|
分子式 |
C15H13N3OS |
分子量 |
283.4 g/mol |
IUPAC 名称 |
3-(2-hydroxyphenyl)-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H13N3OS/c1-10-6-2-4-8-12(10)18-14(16-17-15(18)20)11-7-3-5-9-13(11)19/h2-9,19H,1H3,(H,17,20) |
InChI 键 |
OXPSQUZEGAMFGB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1N2C(=NNC2=S)C3=CC=CC=C3O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


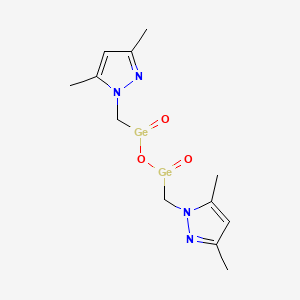




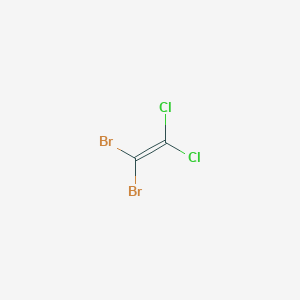

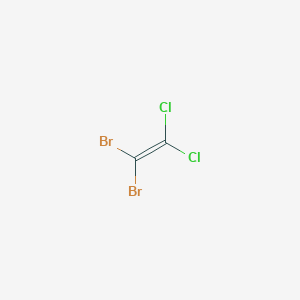
![N-[1-[4-[2-(4-acetamidophenyl)ethyl]piperazin-1-yl]propan-2-yl]-N-(4-methoxyphenyl)propanamide;oxalic acid;hydrate](/img/structure/B12736103.png)
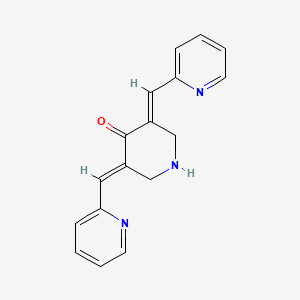
![5-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-3-methylsulfinyl-5,6-dihydrobenzo[b][1]benzothiepine 11-oxide;hydrochloride](/img/structure/B12736120.png)
